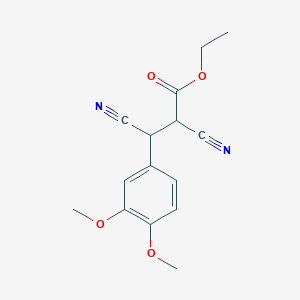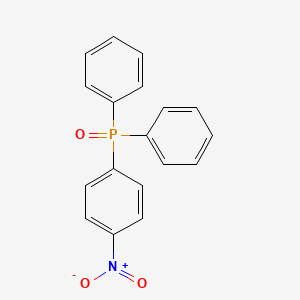
Phosphine oxide, (4-nitrophenyl)diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, (4-nitrophenyl)diphenyl- is an organic compound that belongs to the class of phosphine oxides It is characterized by the presence of a phosphine oxide group (P=O) attached to a 4-nitrophenyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, (4-nitrophenyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired phosphine oxide .
Another method involves the oxidation of diphenylphosphine with 4-nitrophenyl chloride using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This method also provides good yields and is widely used in laboratory settings .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (4-nitrophenyl)diphenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
Phosphine oxide, (4-nitrophenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with various functional groups.
科学研究应用
Phosphine oxide, (4-nitrophenyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of phosphine oxide, (4-nitrophenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes. The nitro group on the phenyl ring also contributes to its reactivity and potential biological activities .
相似化合物的比较
Phosphine oxide, (4-nitrophenyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the nitro group, resulting in different reactivity and applications.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different steric and electronic properties.
Phenylphosphine oxide: Contains only one phenyl group, making it less sterically hindered.
属性
CAS 编号 |
5032-71-3 |
|---|---|
分子式 |
C18H14NO3P |
分子量 |
323.3 g/mol |
IUPAC 名称 |
1-diphenylphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI 键 |
YMBMSGSGBZSAGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


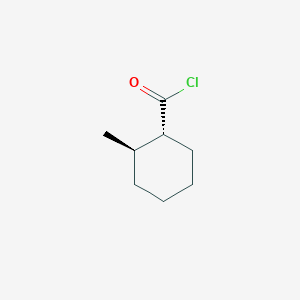
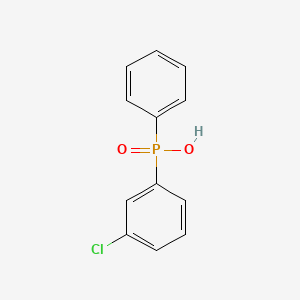
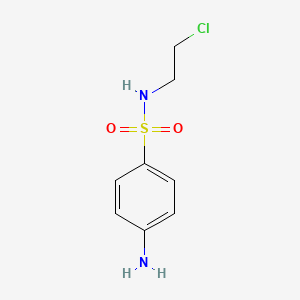

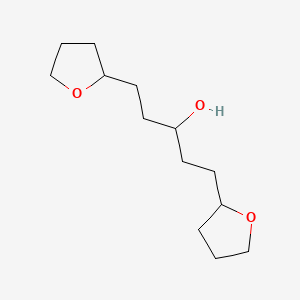
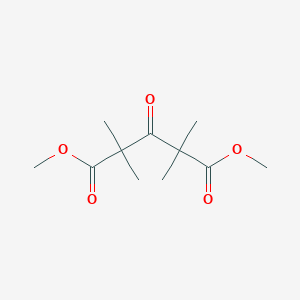
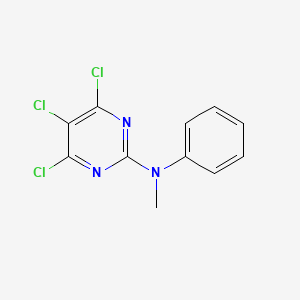

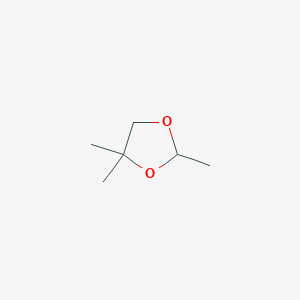

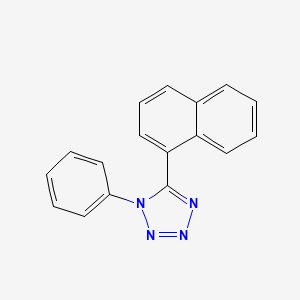
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)

